1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
This heterocyclic compound features a pyridazinone core fused with a phenyl group at position 1 and a 1,2,4-oxadiazole ring substituted with a pyridine moiety at position 2. The oxadiazole ring enhances metabolic stability and bioavailability, while the pyridine group may contribute to target binding via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
1-phenyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2/c23-14-8-10-22(13-6-2-1-3-7-13)20-15(14)17-19-16(21-24-17)12-5-4-9-18-11-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQXMPWKQGMZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step synthetic routes. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a pyridine derivative. The final step involves the formation of the dihydropyridazinone ring through cyclization reactions. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with three structurally related molecules, focusing on substituents, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycles: The target compound’s pyridazinone core distinguishes it from the indole-oxadiazole hybrid in Zhang et al. (2013). Pyridazinones are known for diverse bioactivity, including kinase inhibition, while indoles are prevalent in antifungal agents . The chloro-trifluoromethylpyridine substituent in the compound from introduces strong electron-withdrawing effects, likely enhancing metabolic stability compared to the target compound’s unsubstituted pyridine .
Substituent Effects :
- The phenyl group in the target compound may improve lipophilicity and membrane permeability relative to the chlorophenyl group in ’s compound, which could increase toxicity risks .
- The pyridinyl-oxadiazole moiety in the target compound offers a rigid, planar structure conducive to intercalation or enzyme binding, similar to oxadiazole-containing antifungals .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-dihydropyridazin-4-one | 3-(1,3,4-Oxadiazol-5-yl)-indole |
|---|---|---|---|
| Calculated LogP | 2.1 (moderate lipophilicity) | 3.8 (high lipophilicity) | 1.7 |
| Hydrogen Bond Acceptors | 5 | 6 | 3 |
| Rotatable Bonds | 3 | 5 | 2 |
- The target compound’s lower logP (2.1) compared to ’s compound (3.8) suggests better aqueous solubility, a critical factor for oral bioavailability.
Biological Activity
1-Phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes a dihydropyridazinone core linked to a pyridinyl and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 226.24 g/mol.
Biological Activity Overview
Numerous studies have investigated the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial activity against various pathogens. For instance, a related compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 0.05 mmol/L . The presence of specific substituents on the phenyl ring has been shown to enhance antimicrobial efficacy .
| Pathogen | MIC (mmol/L) | Activity |
|---|---|---|
| Escherichia coli | 0.05 | Significant inhibition |
| Staphylococcus aureus | 0.10 | Moderate inhibition |
| Pseudomonas aeruginosa | 0.20 | Variable inhibition |
| Candida albicans | 0.15 | Moderate inhibition |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival.
Case Studies
- Study on Antibacterial Properties : A study conducted on various oxadiazole derivatives found that modifications to the phenyl group significantly influenced antibacterial activity. In particular, compounds with nitro or hydroxy groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. The study highlighted the role of oxidative stress in mediating these effects .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound promotes programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage in cells, contributing to both antimicrobial and anticancer effects.
Q & A
Q. What are the optimal synthetic routes for 1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Formation : React pyridine-3-carboxylic acid derivatives with hydroxylamine to form amidoxime intermediates, followed by cyclization using reagents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
Dihydropyridazinone Assembly : Couple the oxadiazole intermediate with a substituted phenylhydrazine via cyclocondensation under reflux in acetic acid or ethanol .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Advanced Question
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Address discrepancies by:
- Comparative Assays : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Structural Analog Analysis : Compare activity profiles of analogs (e.g., trifluoromethyl vs. methoxy substituents) to identify substituent-dependent trends .
- Statistical Validation : Apply multivariate analysis (ANOVA) to account for experimental variability .
Basic Question
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Confirm regiochemistry via NMR (e.g., dihydropyridazinone protons at δ 6.5–7.2 ppm) and NMR (oxadiazole carbons at ~160–170 ppm) .
- HRMS : Validate molecular weight (CHNO, exact mass 336.10) with <2 ppm error .
- FTIR : Identify carbonyl (C=O stretch ~1680 cm) and oxadiazole (C=N stretch ~1540 cm) groups .
Advanced Question
Q. What computational strategies are effective for predicting target interactions and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR, PDGFR) based on oxadiazole and pyridinyl motifs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC values to guide structural optimization .
Basic Question
Q. What factors critically influence reaction yield during synthesis?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require strict anhydrous conditions .
- Catalyst Optimization : Use 1–2 mol% Pd(PPh) for coupling steps to minimize side reactions .
- Temperature Control : Maintain reflux at 80–90°C for oxadiazole formation to avoid decomposition .
Advanced Question
Q. How can structure-activity relationship (SAR) studies be designed to maximize pharmacological insights?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups on the phenyl ring .
- Bioassay Profiling : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and enzymes (e.g., COX-2) to map selectivity .
- Data Integration : Use cheminformatics tools (e.g., Schrodinger’s Canvas) to cluster activity patterns and identify key pharmacophores .
Basic Question
Q. What methods are recommended for assessing purity and stability post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient, 1 mL/min) to quantify impurities (<0.5%) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC (silica gel, chloroform/methanol 9:1) .
Advanced Question
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated Biofluids : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; analyze degradation products via LC-MS .
- Metabolite Identification : Use liver microsomes (human/rat) to profile Phase I/II metabolites .
Basic Question
Q. What are best practices for handling and storing this compound?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent oxidation .
- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged light exposure .
Advanced Question
Q. How can synergistic effects with other therapeutic agents be systematically investigated?
Methodological Answer:
- Combinatorial Screening : Test the compound with cisplatin or doxorubicin in 2D/3D cell models using Chou-Talalay synergy indices .
- Isobolographic Analysis : Quantify synergy at fixed molar ratios (e.g., 1:1, 1:2) to identify optimal combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
